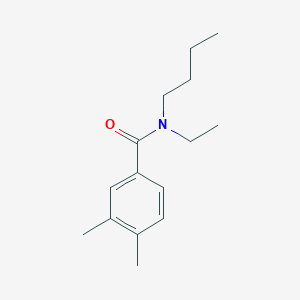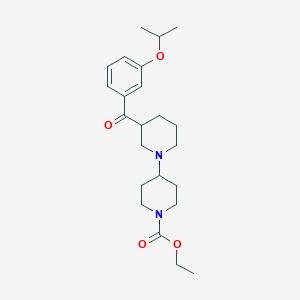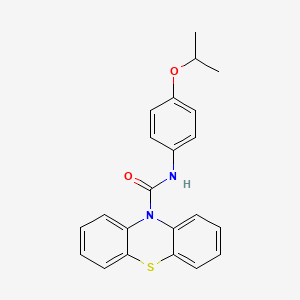![molecular formula C22H23ClN2OS B4876164 N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
CPP works by binding to the NMDA receptor and blocking its activity. This receptor is involved in the regulation of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the NMDA receptor, CPP can affect learning and memory processes, as well as other neural processes that are involved in the development of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
CPP has been found to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has also been found to affect the activity of other neurotransmitter systems, such as the dopamine and serotonin systems. These effects can lead to changes in behavior, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP is its specificity for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, CPP also has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the activity of the NMDA receptor in vivo.
Orientations Futures
There are a number of potential future directions for research on CPP. One area of interest is in the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of neurological and psychiatric disorders. Another area of interest is in the development of new methods for studying the activity of the NMDA receptor in vivo, which could help to improve our understanding of the role of this receptor in normal and pathological brain function. Finally, there is also potential for further research on the biochemical and physiological effects of CPP, which could help to shed light on the mechanisms underlying its activity.
Méthodes De Synthèse
CPP can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-chloro-3-nitrobenzylpropylamine. This intermediate is then reacted with thioamide to form CPP.
Applications De Recherche Scientifique
CPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where CPP has been shown to block the activity of the NMDA receptor, which is involved in learning and memory processes. CPP has also been studied for its potential use in cancer research, where it has been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-4-6-19-21(16-9-11-17(23)12-10-16)24-22(27-19)25(20(26)5-2)18-13-7-15(3)8-14-18/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIECDJLPWROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C)C(=O)CC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)



![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)


![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
